molecular formula C24H25F3N6S B609179 MLN0905 CAS No. 1228960-69-7

MLN0905

Numéro de catalogue: B609179
Numéro CAS: 1228960-69-7
Poids moléculaire: 486.6 g/mol
Clé InChI: CODBZFJPKJDNDT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le MLN0905 est un inhibiteur de petite molécule puissant et sélectif de la kinase Polo-like 1 (PLK1). La kinase Polo-like 1 est une kinase mitotique sérine/thréonine qui joue un rôle crucial dans la progression du cycle cellulaire mitotique. La surexpression de la kinase Polo-like 1 a été associée à un mauvais pronostic chez les patients atteints de divers cancers. Le this compound a montré une activité antitumorale significative dans les modèles précliniques, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du MLN0905 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupes fonctionnels. Les étapes clés comprennent :

  • Formation du noyau pyrimidobenzazépine.
  • Introduction du groupe trifluorométhyle.
  • Attachement de la chaîne latérale diméthylaminopropyle.

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais elle est optimisée pour une production à grande échelle. Cela comprend :

Analyse Des Réactions Chimiques

Types de réactions : Le MLN0905 subit diverses réactions chimiques, notamment :

    Réduction : Elle implique l’élimination d’atomes d’oxygène ou l’ajout d’atomes d’hydrogène.

    Substitution : Elle implique le remplacement d’un groupe fonctionnel par un autre.

Réactifs et conditions courants :

    Oxydation : Les réactifs courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

    Réduction : Les réactifs courants comprennent le borohydrure de sodium et l’hydrure de lithium et d’aluminium.

    Substitution : Les réactifs courants comprennent les halogénoalcanes et les nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés désoxygénés .

4. Applications de la recherche scientifique

Le this compound a un large éventail d’applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Pharmacokinetics and Pharmacodynamics

Studies have demonstrated that MLN0905 possesses favorable pharmacokinetic properties, making it a viable candidate for clinical applications. It effectively modulates the pharmacodynamic biomarker phosphorylated histone H3 (pHisH3), allowing researchers to track its effects on tumor tissues in vivo . The dosing flexibility of this compound has been highlighted through its successful application in both continuous and intermittent dosing schedules in xenograft models .

Diffuse Large B-Cell Lymphoma (DLBCL)

A pivotal study evaluated the antitumor efficacy of this compound in three human subcutaneous DLBCL xenograft models: OCI-LY10, OCI-LY19, and PHTX-22L. The results indicated significant antitumor activity with both daily and intermittent dosing regimens. In the disseminated OCI-LY19 model, this compound not only inhibited tumor growth but also provided a substantial survival advantage when combined with rituximab, a standard treatment for DLBCL .

Model Dosing Regimen Antitumor Activity Survival Advantage
OCI-LY10ContinuousSignificantNot evaluated
OCI-LY19IntermittentSignificantHighly significant
PHTX-22LContinuousSignificantNot evaluated

Colon Cancer

This compound has also been tested in colon cancer models, particularly using HCT116 and HT-29 cell lines. In these studies, this compound treatment led to increased levels of pHisH3 expression, indicating G2/M phase arrest and subsequent inhibition of tumor progression. The combination of this compound with other therapeutic agents further enhanced its antitumor effects .

Potential Clinical Implications

The findings from these studies suggest that PLK1 inhibitors like this compound could be promising candidates for clinical trials targeting various malignancies beyond DLBCL. The ability to induce mitotic arrest and DNA damage positions this compound as a potential therapeutic agent not only for lymphomas but also for solid tumors where PLK1 is overexpressed.

Mécanisme D'action

Le MLN0905 exerce ses effets en inhibant la kinase Polo-like 1, ce qui entraîne un arrêt du cycle cellulaire en pro métaphase. Cette inhibition réduit la phosphorylation de l’histone H3 en sérine 10, un marqueur d’arrêt du cycle cellulaire. Le composé induit également l’apoptose et la sénescence dans les cellules cancéreuses, contribuant à son activité antitumorale .

Composés similaires :

    Composé 12b : Un autre inhibiteur puissant de la kinase Polo-like 1 présentant une activité antitumorale similaire.

    BI 2536 : Un inhibiteur bien connu de la kinase Polo-like 1 utilisé dans la recherche sur le cancer.

    Volasertib : Un inhibiteur de la kinase Polo-like 1 qui a montré des résultats prometteurs dans les essais cliniques.

Unicité du this compound : Le this compound se distingue par sa forte sélectivité et sa puissance contre la kinase Polo-like 1. Il a démontré une activité antitumorale significative dans un large éventail de modèles tumoraux humains et a montré des effets synergiques lorsqu’il est associé à d’autres thérapies .

Comparaison Avec Des Composés Similaires

    Compound 12b: Another potent Polo-like kinase 1 inhibitor with similar antitumor activity.

    BI 2536: A well-known Polo-like kinase 1 inhibitor used in cancer research.

    Volasertib: A Polo-like kinase 1 inhibitor that has shown promise in clinical trials.

Uniqueness of MLN0905: this compound stands out due to its high selectivity and potency against Polo-like kinase 1. It has demonstrated significant antitumor activity in a broad range of human tumor models and has shown synergistic effects when combined with other therapies .

Activité Biologique

MLN0905 is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), which plays a crucial role in cell cycle regulation and has been implicated in various cancers, particularly diffuse large B-cell lymphoma (DLBCL). This article delves into the biological activity of this compound, highlighting its pharmacokinetics, pharmacodynamics, and antitumor efficacy across various studies.

PLK1 is essential for mitotic progression, and its overexpression is associated with poor prognosis in several cancers. This compound inhibits PLK1 activity, leading to cell cycle arrest and subsequent apoptosis in cancer cells. The inhibition of PLK1 by this compound has been shown to induce DNA damage responses, as evidenced by increased levels of phosphorylated histone H3 (pHisH3) and γH2AX, markers indicative of DNA damage and mitotic arrest .

Efficacy in DLBCL Models

Studies have demonstrated that this compound exhibits significant antitumor activity in DLBCL xenograft models. The compound was tested in three human subcutaneous xenograft models: OCI-LY10, OCI-LY19, and PHTX-22L. In each model, this compound showed substantial tumor growth inhibition on both continuous and intermittent dosing schedules .

Table 1: Summary of Antitumor Efficacy in DLBCL Xenograft Models

ModelTreatment ScheduleTumor Growth InhibitionSurvival Advantage
OCI-LY10ContinuousSignificantNot assessed
OCI-LY19IntermittentHighly significantYes
PHTX-22LContinuousSignificantNot assessed

Combination Therapy

Furthermore, combining this compound with rituximab (a standard treatment for DLBCL) resulted in a synergistic effect, enhancing both antitumor activity and survival advantage in the disseminated OCI-LY19 model. This combination therapy approach suggests a promising avenue for improving clinical outcomes in patients with DLBCL .

Pharmacokinetics and Safety Profile

This compound has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and an acceptable toxicity profile. These characteristics make it a viable candidate for clinical development. The compound's pharmacodynamic effects were monitored through biomarkers such as pHisH3 modulation, providing insights into its mechanism of action in vivo .

Study on Acute Myeloid Leukemia (AML)

In addition to its effects on DLBCL, this compound has been investigated for its potential in treating acute myeloid leukemia (AML). Research indicates that PLK1 inhibition can induce autophagy in AML cells, leading to mTOR dephosphorylation and subsequent apoptosis. This highlights the broader applicability of this compound beyond lymphomas .

Table 2: Summary of Findings on this compound in AML

Study FocusKey Findings
Autophagy InductionInduces autophagy in AML cells
mTOR PathwayResults in mTOR dephosphorylation
ApoptosisTriggers apoptosis in AML progenitor cells

Propriétés

IUPAC Name

2-[[5-[3-(dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d][1]benzazepine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F3N6S/c1-14-19(9-15(12-28-14)5-4-8-33(2)3)31-23-29-13-16-10-21(34)30-20-11-17(24(25,26)27)6-7-18(20)22(16)32-23/h6-7,9,11-13H,4-5,8,10H2,1-3H3,(H,30,34)(H,29,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODBZFJPKJDNDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)CCCN(C)C)NC2=NC=C3CC(=S)NC4=C(C3=N2)C=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F3N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673165
Record name 2-({5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-yl}amino)-9-(trifluoromethyl)-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepine-6-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228960-69-7
Record name 2-({5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-yl}amino)-9-(trifluoromethyl)-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepine-6-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-({5-[3-(dimethylamino)propyl]-2-methylpyridin-3-yl}amino)-9-(trifluoromethyl)-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-one (175 g, 372 mmol), phosphorus pentasulfide (82.7 g, 372 mmol) and pyridine (1.35 L) was heated at 50° C. for 18 hours. HPLC analysis showed completion of the reaction. After the reaction mixture was cooled below room temperature, a solution of sodium carbonate (525 g, 4.95 mol) in 5.1 L of water was slowly added while the temperature was kept at below room temperature. The resulting biphasic solution was separated and the organic layer was washed with the same amount of sodium carbonate solution two times. The organic phase was then reduced to ca. 1.1 L in volume. The solution was diluted with water (1.0 L) and stirred at room temperature overnight resulting in a yellow suspension. The solid was filtered and washed with 200 mL EtOH/water (1 vol/2 vol), and water 200 mL. After drying overnight under vacuo at 40° C., the crude product was dissolved in 1.2 L of EtOH at reflux. Water (2.0 L) was slowly added at 75° C. to induce crystallization. The suspension was then slowly cooled to room temperature and stirred overnight. The solid 2-({5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-yl}amino)-9-(trifluoromethyl)-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepine-6-thione was filtered and dried under vac at 40° C. to a constant weight (140.0 g, HPLC purity>98%, 77% yield). LCMS (FA): Rt=6.26 min, m/z=485.2 (M−H).
Name
2-({5-[3-(dimethylamino)propyl]-2-methylpyridin-3-yl}amino)-9-(trifluoromethyl)-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-one
Quantity
175 g
Type
reactant
Reaction Step One
Quantity
82.7 g
Type
reactant
Reaction Step One
Quantity
1.35 L
Type
reactant
Reaction Step One
Quantity
525 g
Type
reactant
Reaction Step Two
Name
Quantity
5.1 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MLN0905
Reactant of Route 2
Reactant of Route 2
MLN0905
Reactant of Route 3
Reactant of Route 3
MLN0905
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
MLN0905
Reactant of Route 5
MLN0905
Reactant of Route 6
MLN0905

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.